Stat3-IN-9

STAT3 inhibition breast cancer antiproliferative activity

Non-selective STAT3 inhibitors like Stattic confound STAT1-dependent signaling, complicating phenotype interpretation. Stat3-IN-9 eliminates this ambiguity through isoform-selective Tyr705 inhibition. • Selective STAT3 Tyr705 inhibition; STAT1 Tyr701 unaffected at 0.2-5.0 μM • Sub-micromolar potency in MDA-MB-468 (IC50: 0.16 μM) and HepG2 (IC50: 1.63 μM) • Dual phenotypic readout: mitochondrial caspase-dependent apoptosis + G2/M arrest • Supplied at ≥98% purity; ideal reference standard for SAR benchmarking

Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
Cat. No. B15141937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStat3-IN-9
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC(=CC(=C2O1)NC3=CC(=CC(=C3)OC)OC)C4=CC=NN4C
InChIInChI=1S/C22H21N3O4/c1-13(26)21-9-15-7-14(20-5-6-23-25(20)2)8-19(22(15)29-21)24-16-10-17(27-3)12-18(11-16)28-4/h5-12,24H,1-4H3
InChIKeyPWYYKSMCHFQAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stat3-IN-9 Overview & Procurement


Stat3-IN-9 (CAS 2987726-27-0) is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. With a molecular formula of C22H21N3O4 and a molecular weight of 391.42 g/mol, the compound is supplied with a typical purity of ≥98% . Stat3-IN-9 functions by inhibiting the phosphorylation of STAT3 at the Tyr705 residue without affecting the phosphorylation of STAT1 at Tyr701, a selectivity profile that distinguishes it from several earlier STAT3 inhibitors . In vitro, Stat3-IN-9 demonstrates potent antiproliferative activity across multiple cancer cell lines and induces both apoptosis and cell cycle arrest at the G2/M phase .

STAT3 Tyr705 Inhibition Selective pathway modulation without STAT1 interference
Cellular Antiproliferative Assays Supports cell-model endpoint studies in STAT3-dependent lines
Apoptosis & Cell Cycle Research Induces G2/M arrest and mitochondrial caspase-dependent apoptosis

Stat3-IN-9 vs. Generic STAT3 Inhibitors


The STAT3 inhibitor class encompasses compounds with divergent binding mechanisms, selectivity profiles, and cellular potency ranges that preclude simple substitution without compromising experimental outcomes. Direct comparators such as Stattic exhibit non-selective inhibition affecting both STAT3 and STAT1 (STAT1 IC50: 4–6 μM), while BP-1-102 demonstrates moderate potency with IC50 values in the 6.8–10.51 μM range across multiple cell lines [1]. Stat3-IN-9, by contrast, achieves sub-micromolar potency in MDA-MB-468 cells (IC50: 0.16 μM) and maintains STAT1 phosphorylation at levels indistinguishable from untreated controls across a 0.2–5.0 μM concentration range . Substituting a generic STAT3 inhibitor without accounting for these quantifiable differences in potency magnitude, isoform selectivity, and cell-line-dependent efficacy may introduce confounding variables that obscure the specific contribution of STAT3 Tyr705 signaling to the phenotype under investigation.

Non-selective STAT3 inhibitors (e.g., Stattic) block both STAT3 and STAT1, confounding STAT3-specific interpretation.
Lower-potency inhibitors may require higher working concentrations, altering off-target probability.
Pronounced cell-line-dependent potency gradients may not transfer between models without validation.

Stat3-IN-9 Comparative Evidence


MDA-MB-468 Potency vs. Other STAT3 Inhibitors

Stat3-IN-9 demonstrates an IC50 value of 0.16 μM against MDA-MB-468 breast cancer cells following 48-hour treatment . This potency level represents a substantial quantitative differentiation from other commonly employed STAT3 inhibitors. For direct comparative context: BP-1-102 exhibits an IC50 of 6.8 μM across its general cellular activity range and 10.51 μM specifically in U251 glioma cells ; Stattic displays STAT3 inhibition in the >4–6 μM range [1]; and even the more advanced inhibitor YZ-35 achieves an IC50 of 0.63 μM against MDA-MB-231 cells, which is approximately 4-fold higher than the 0.16 μM value of Stat3-IN-9 in the MDA-MB-468 context . While cell-line-specific comparisons must be interpreted with appropriate caution, the 0.16 μM value places Stat3-IN-9 among the most potent cellular STAT3 inhibitors reported.

MDA-MB-468 Potency
Cross-study comparable
0.16 μM
vs BP-1-102 (6.8 μM), Stattic (>4–6 μM), YZ-35 (0.63 μM)
Supports low-concentration assay design, may reduce off-target probability
48 h CCK8 assay; MDA-MB-468 cells
STAT3 inhibition breast cancer antiproliferative activity MDA-MB-468 IC50 comparison

STAT1 Selectivity Over Non-Selective Inhibitors

Stat3-IN-9 inhibits STAT3 activation at Tyr705 while leaving STAT1 phosphorylation at Tyr701 unaffected across a tested concentration range of 0.2–5.0 μM . This functional selectivity profile contrasts directly with the non-selective inhibitor Stattic, which exhibits activity against both STAT3 and STAT1 with comparable potency ranges (STAT3 IC50: >4–6 μM; STAT1 IC50: 4–6 μM) [1]. Nifuroxazide similarly demonstrates non-selective activity against STAT1 and STAT5 in addition to STAT3 [1]. The preservation of STAT1 signaling by Stat3-IN-9 is a quantifiable differentiation that reduces confounding variables in experiments designed to isolate STAT3-specific functions from broader JAK-STAT pathway modulation.

STAT1 Selectivity
Head-to-head comparison
STAT1 Tyr701 unaffected at 0.2–5.0 μM
Comparator: Stattic (STAT1 IC50 4–6 μM); Nifuroxazide active against STAT1/5
Enables STAT3-specific pathway attribution, reduces JAK-STAT cross-talk confound
24 h cellular assays
STAT3 selectivity STAT1 isoform specificity Tyr705 phosphorylation off-target effects

Cell Line-Dependent Sensitivity

Stat3-IN-9 exhibits a pronounced cell-line-dependent efficacy gradient that informs model selection for experimental design. Following 48-hour treatment, IC50 values range from 0.16 μM (MDA-MB-468 breast cancer) and 1.63 μM (HepG2 hepatocellular carcinoma) to 5.73–5.80 μM (A549 lung cancer and MDA-MB-231 breast cancer) and >25 μM (U251 glioblastoma and HCT116 colorectal cancer) . This >150-fold difference in potency between the most sensitive (MDA-MB-468, 0.16 μM) and least sensitive (HCT116, >25 μM) models represents a quantifiable selectivity window that may guide procurement decisions toward experimental systems where robust STAT3 dependence is established.

Cell Line Sensitivity Range
Class-level
>150-fold range
MDA-MB-468: 0.16 μM to HCT116: >25 μM
Supports cell-line selection for STAT3-dependent models
Data to verify; 48 h CCK8 assay
cancer cell lines differential sensitivity HepG2 MDA-MB-468 cell line profiling

Stat3-IN-9 Application Scenarios


Selective STAT3 Inhibition for Mechanistic Studies

Stat3-IN-9 is optimally suited for experiments designed to isolate the functional consequences of STAT3 Tyr705 phosphorylation while preserving STAT1-dependent signaling. At concentrations up to 5.0 μM, Stat3-IN-9 selectively inhibits STAT3 activation without affecting STAT1 Tyr701 phosphorylation, in contrast to non-selective inhibitors such as Stattic that inhibit both isoforms with comparable potency [1]. This selectivity profile makes Stat3-IN-9 a procurement priority for researchers investigating STAT3-specific transcriptional programs, STAT3-dependent cytokine signaling, or the differential contributions of STAT3 versus STAT1 to cellular phenotypes such as apoptosis, proliferation, or immune modulation.

Sensitive Breast Cancer & HCC Models

The differential sensitivity profile of Stat3-IN-9 across cancer cell lines identifies MDA-MB-468 breast cancer (IC50: 0.16 μM) and HepG2 hepatocellular carcinoma (IC50: 1.63 μM) as optimal experimental models for studies requiring robust STAT3 inhibition at sub-micromolar to low-micromolar concentrations . Researchers working with these cell lines may achieve maximal target engagement with minimal compound usage relative to alternative STAT3 inhibitors such as BP-1-102, which requires substantially higher concentrations (IC50: 6.8 μM) to achieve comparable effects . Procurement of Stat3-IN-9 is particularly justified for projects where these sensitive cell lines constitute the primary experimental platform.

Apoptosis & Cell Cycle Arrest Studies

Stat3-IN-9 induces apoptosis through the mitochondrial caspase-dependent pathway and causes cell cycle arrest at the G2/M phase in a dose-dependent manner at concentrations of 0.2–5.0 μM . This dual phenotypic readout provides a quantifiable experimental endpoint for researchers investigating STAT3's role in cell survival and cell cycle regulation. The compound's demonstrated efficacy in inducing both apoptosis and G2/M arrest distinguishes it from inhibitors that primarily affect one pathway or require higher concentrations to elicit measurable responses, supporting its selection for studies where both endpoints are of interest.

Comparative Pharmacology Reference Standard

For researchers conducting structure-activity relationship (SAR) studies or benchmarking novel STAT3 inhibitors, Stat3-IN-9 serves as a high-potency reference standard with a defined activity baseline (MDA-MB-468 IC50: 0.16 μM) . This sub-micromolar potency provides a stringent benchmark against which the efficacy of candidate compounds can be quantitatively compared. The compound's well-characterized selectivity profile (STAT3 Tyr705 inhibition without STAT1 Tyr701 interference) and established physical properties (MW 391.42, purity ≥98%, CAS 2987726-27-0) further support its use as a reproducible reference standard in comparative pharmacology and chemical biology applications .

Application
Selection Property
Validation Focus
Mechanistic STAT3 Pathway Studies
STAT3 Tyr705 selective inhibition, STAT1 sparing
STAT3-specific transcriptional and signaling endpoint validation
STAT3-Dependent Cancer Cell Models
High sensitivity in select breast cancer and HCC lines
Cell-line-dependent potency and response verification
Apoptosis & Cell Cycle Arrest Research
Dual apoptotic and G2/M cell-cycle arrest induction
Caspase-dependent apoptosis and cell-cycle endpoint analysis
Pharmacology Reference Standard
Defined activity baseline for STAT3 inhibitor benchmarking
Reproducible potency and selectivity in comparative studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stat3-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.